molecular formula C23H24FN3O5S2 B2620686 (Z)-methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-19-9

(Z)-methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2620686
CAS RN: 897734-19-9
M. Wt: 505.58
InChI Key: KOBDGGGUAXAESG-BZZOAKBMSA-N
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Description

(Z)-methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C23H24FN3O5S2 and its molecular weight is 505.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds related to the given chemical structure, especially those containing thiazole and thiadiazole units, have been synthesized and structurally characterized to explore their chemical properties and reactivities. For example, research has demonstrated the synthesis of thiazolidin derivatives and their oxidative properties, highlighting the versatility of these compounds in chemical synthesis (Aitken, Armstrong, Galt, & Mesher, 1997). Similarly, studies on fluoroalkene derivatives reveal the potential for creating compounds with specific stereochemical configurations, useful in medicinal chemistry and material science (Cao, Ou, Jiang, & Liu, 2014).

Biomedical Applications

Several derivatives structurally related to the queried compound have been explored for their potential in biomedical applications. For instance, compounds containing thiazolidin-4-one acetate derivatives have been evaluated as inhibitors for specific enzymes, showcasing their potential in treating diabetic complications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012). Another study focuses on the synthesis of fluoroalkylative compounds, highlighting the utility of these molecules in developing new chemical entities for pharmaceutical use (He, Tan, Ni, & Hu, 2015).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of benzothiazole derivatives have been a subject of interest. A study synthesizing novel amides based on 6-fluorobenzo[d]thiazole showcased significant antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015).

Molecular Modelling and Drug Design

Research into thiazolidin and thiadiazole derivatives extends into computational studies to understand their interactions at the molecular level. Such studies are crucial for drug design, where the binding modes and efficacy of potential pharmaceutical compounds are predicted before synthesis and testing (Stec, Andrews, Booker, Caenepeel, Freeman, Jiang, Liao, McCarter, Mullady, San Miguel, Subramanian, Tamayo, Wang, Yang, Zalameda, Zhang, Hughes, & Norman, 2011).

properties

IUPAC Name

methyl 2-[6-fluoro-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O5S2/c1-15-4-3-11-26(13-15)34(30,31)18-8-5-16(6-9-18)22(29)25-23-27(14-21(28)32-2)19-10-7-17(24)12-20(19)33-23/h5-10,12,15H,3-4,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBDGGGUAXAESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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